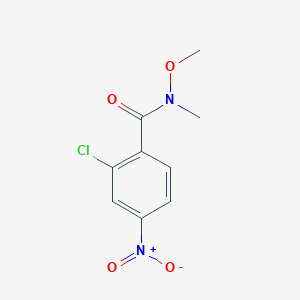

2-chloro-N-methoxy-N-methyl-4-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-chloro-N-methoxy-N-methyl-4-nitrobenzamide” is a derivative of N,2-Dimethoxy-N-methyl-4-nitrobenzamide, a Weinreb amide .

Synthesis Analysis

The synthesis of 2-chloro-N-methoxy-N-methylacetamide, a related compound, has been reported . It is used in the preparation of 2-heptyl-3-hydroxy-4 (1H)-quinolone (Pseudomonas quinolone signal or PQS) and structurally related 2-alkyl-4-quinolones having biological activity .Molecular Structure Analysis

The molecular formula of 2-chloro-N-methoxy-N-methylacetamide is C4H8ClNO2 . Its average mass is 137.565 Da and its monoisotopic mass is 137.024353 Da .Chemical Reactions Analysis

2-Chloro-N-methoxy-N-methylacetamide may be used in the preparation of 2-heptyl-3-hydroxy-4 (1H)-quinolone (Pseudomonas quinolone signal or PQS) and structurally related 2-alkyl-4-quinolones having biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-chloro-N-methoxy-N-methylacetamide, a related compound, include a molecular weight of 137.56, and it exists as a solid at room temperature . The melting point is 39-41 °C (lit.) .Applications De Recherche Scientifique

Chemical Properties and Structural Analysis

- The study by Shtamburg et al. (2012) focused on the properties and structure of N-chloro-N-methoxy-4-nitrobenzamide, revealing its high pyramidality degree and specific reactions under certain conditions, which could indicate potential applications in chemical synthesis.

Application in Synthesis and Characterization

- Al‐Sehemi et al. (2017) discussed the synthesis and characterization of different N,N-diacylaniline derivatives, including a compound closely related to 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide, demonstrating its potential use in creating complex chemical structures and its impact on molecular geometry (Al‐Sehemi et al., 2017).

Role in Catalysis

- The work by Zhou et al. (2018) on cyclometalated complexes of N-methoxy-4-nitrobenzamide showed that these compounds could play a crucial role in catalysis, specifically in C–H bond functionalization reactions, indicating their significance in organic chemistry and material science.

Analytical Applications

- Hoodless and Weston (1969) developed a method involving 2-chloro-4-nitrobenzamide for the determination of certain additives in animal feed, highlighting its potential use in analytical chemistry for specific detection and quantification purposes (Hoodless & Weston, 1969).

Safety and Hazards

Propriétés

IUPAC Name |

2-chloro-N-methoxy-N-methyl-4-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O4/c1-11(16-2)9(13)7-4-3-6(12(14)15)5-8(7)10/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXRAVBGXIZHEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

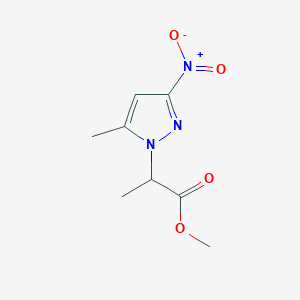

CN(C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2419639.png)

![methyl 2-(4-benzylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2419641.png)

![[1,1'-biphenyl]-4-yl(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2419645.png)

![methyl 4-({[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2419649.png)

![5-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2419651.png)

![1-(4-chlorophenyl)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2419654.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2419659.png)